Cas no 2196072-74-7 (N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide)
![N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/2196072-74-7x500.png)
N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide 化学的及び物理的性質
名前と識別子
-
- 2196072-74-7
- N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide
- N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]prop-2-enamide
- Z3488531501
- EN300-6689167
- AKOS033935077
- N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide
-
- インチ: 1S/C12H17N3O/c1-2-12(16)13-9-10-7-8-15(14-10)11-5-3-4-6-11/h2,7-8,11H,1,3-6,9H2,(H,13,16)
- InChIKey: CHKZTNIJFLWFKH-UHFFFAOYSA-N
- ほほえんだ: C(NCC1C=CN(C2CCCC2)N=1)(=O)C=C
計算された属性
- せいみつぶんしりょう: 219.137162174g/mol
- どういたいしつりょう: 219.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 456.3±37.0 °C(Predicted)
- 酸性度係数(pKa): 13.67±0.46(Predicted)
N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6689167-0.05g |
N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]prop-2-enamide |
2196072-74-7 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamideに関する追加情報
N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide: A Comprehensive Overview
N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide (CAS No. 2196072-74-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide.
Chemical Structure and Synthesis
The chemical structure of N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide is defined by its cyclopentyl and pyrazole moieties, which are connected to a propenamide group. The cyclopentyl ring provides steric bulk and hydrophobicity, while the pyrazole ring contributes to the compound's bioactivity through its ability to form hydrogen bonds and π-stacking interactions. The propenamide group adds a conjugated double bond, which can influence the compound's pharmacokinetic properties.
The synthesis of N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide typically involves a multi-step process. One common approach is to start with the cyclopentylamine derivative, which is then coupled with a pyrazole intermediate using standard amide coupling reactions. The resulting product is further modified to introduce the propenamide group through a Wittig reaction or similar methodology. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.
Biological Activities and Mechanisms of Action
N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models. The mechanism behind this activity is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation.
In addition to its anti-inflammatory effects, N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide has also demonstrated potent anti-cancer properties. Research has indicated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades. Furthermore, it has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. These findings suggest that N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide could be a valuable candidate for cancer therapy.
Pharmacokinetic Properties and Safety Profile
The pharmacokinetic properties of N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide have been evaluated in preclinical studies to assess its suitability for therapeutic use. These studies have shown that the compound exhibits good oral bioavailability and favorable plasma stability. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with significant accumulation in target tissues such as the liver and tumor sites.
The safety profile of N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide has also been investigated in animal models. Toxicity studies have revealed that it is well-tolerated at therapeutic doses, with no significant adverse effects observed on major organs or physiological parameters. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
Potential Therapeutic Applications
The diverse biological activities of N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide make it a promising candidate for several therapeutic applications. In the realm of inflammatory diseases, this compound could be developed as an alternative or adjunct therapy for conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and asthma. Its ability to modulate NF-κB signaling pathways suggests that it may offer a more targeted approach compared to existing anti-inflammatory drugs.
In oncology, N-[(1-Cyclopentyl-1H-pyrazol-3-y l)methyl]-2-propenamide holds significant potential as an anti-cancer agent. Its dual mechanisms of action—inducing apoptosis and inhibiting angiogenesis—make it an attractive candidate for combination therapy with other anticancer drugs. Preclinical studies have shown promising results in models of breast cancer, lung cancer, and colorectal cancer, paving the way for further clinical investigation.
Conclusion
In conclusion, N-[ ( 1 -Cyclopent yl - 1 H -pyra z ol - 3 - yl ) methyl ] - 2 -prop en amide strong > (CAS No . 2 19607 2 - 74 - 7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique chemical structure , coupled with its diverse biological activities , positions it as a promising candidate for therapeutic applications . Ongoing research continues to uncover new insights into its mechanisms of action , pharmacokinetic properties , and safety profile , further solidifying its role in the development of novel treatments for inflammatory diseases and cancer . As more data becomes available , it is likely that this compound will play an increasingly important role in advancing medical science . p >
2196072-74-7 (N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide) 関連製品
- 756475-16-8(3-fluoroazepan-4-one)
- 2229375-38-4(tert-butyl N-{3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-fluorophenyl}carbamate)
- 849899-30-5(2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclopentyl)acetamide)
- 2171790-77-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)
- 1427433-72-4(2-fluoro-4-methoxy-3-methylbenzoic acid)
- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)
- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 2411306-04-0(N-3-(2-chloro-6-methylphenyl)propylprop-2-enamide)
- 2098056-10-9(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylmethanamine)